2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone
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Overview
Description
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a benzodioxole group and an indole moiety, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzodioxole Substituted Piperazine: This step involves the reaction of piperazine with benzodioxole derivatives under controlled conditions, often using a base such as potassium carbonate in an organic solvent like xylene.
Coupling with Indole Derivative: The benzodioxole substituted piperazine is then coupled with an indole derivative through a nucleophilic substitution reaction, often facilitated by a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.
Pharmacology: It is used as a model compound to study the interactions with various biological targets, including receptors and enzymes.
Chemical Biology: Researchers use this compound to investigate cellular pathways and mechanisms of action.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets. This compound is known to inhibit certain enzymes, such as β-glucuronidase, by binding to the active site and preventing substrate access . This inhibition can modulate various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone: Shares a similar piperazine and benzodioxole structure but differs in the indole moiety.
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine: Contains a pyrimidine ring instead of an indole moiety.
Uniqueness
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone is unique due to its specific combination of a piperazine ring, benzodioxole group, and indole moiety. This unique structure contributes to its distinct biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C23H27N3O3 |
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Molecular Weight |
393.5 g/mol |
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C23H27N3O3/c1-17-12-19-4-2-3-5-20(19)26(17)23(27)15-25-10-8-24(9-11-25)14-18-6-7-21-22(13-18)29-16-28-21/h2-7,13,17H,8-12,14-16H2,1H3 |
InChI Key |
WNIDJZPMTZKYGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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